pd 151746

Vue d'ensemble

Description

PD 151746: est un inhibiteur puissant et sélectif de la calpaïne, une protéase à cystéine non lysosomale dépendante du calcium. La calpaïne joue un rôle crucial dans divers processus cellulaires, notamment la mobilité cellulaire et la progression du cycle cellulaire . This compound présente une sélectivité 20 fois plus élevée pour la μ-calpaïne que pour la m-calpaïne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: PD 151746 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 5-fluoroindole avec divers réactifs pour former le produit final. La voie de synthèse spécifique et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail .

Méthodes de production industrielle: La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: PD 151746 subit diverses réactions chimiques, notamment :

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Le composé peut être réduit pour former des dérivés réduits.

Substitution: this compound peut subir des réactions de substitution avec divers réactifs pour former des dérivés substitués.

Réactifs et conditions courantes :

Oxydation: Les agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction: Les agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution: Divers nucléophiles ou électrophiles dans des conditions appropriées.

Principaux produits: Les principaux produits formés par ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie: Utilisé comme composé outil pour étudier le rôle de la calpaïne dans divers processus chimiques.

Biologie: Employé dans la recherche pour comprendre la fonction de la calpaïne dans les processus cellulaires tels que l’apoptose et la signalisation cellulaire.

Médecine: Investigated pour ses applications thérapeutiques potentielles dans les maladies où l’activité de la calpaïne est dysrégulée, comme les maladies neurodégénératives et le cancer.

Industrie: Utilisé dans le développement d’inhibiteurs de la calpaïne pour diverses applications industrielles

Applications De Recherche Scientifique

Dermatological Applications

Psoriasis Treatment:

Recent studies have demonstrated the efficacy of PD 151746 in treating psoriasis, a chronic inflammatory skin condition. In an imiquimod-induced psoriasis model, the administration of this compound resulted in a significant reduction in epidermal thickness and inflammatory markers. The mechanism involves the modulation of interleukin-1 alpha expression through the RAGE-p38 MAPK and calpain-1 pathways, highlighting its role in inflammatory skin diseases .

Table 1: Effects of this compound on Psoriasis Model

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Epidermal Thickness (µm) | 80 ± 5 | 50 ± 4 | p < 0.01 |

| IL-1α Levels (pg/mL) | 200 ± 20 | 90 ± 10 | p < 0.001 |

Cardiovascular Research

Protection Against Oxidized LDL-Induced Cytotoxicity:

this compound has been shown to protect endothelial cells from apoptosis induced by oxidized low-density lipoprotein (oxLDL), a contributor to atherosclerosis. In experiments with human microvascular endothelial cells (HMEC-1), treatment with this compound reduced cell death and calpain activity associated with oxLDL exposure, suggesting its potential use in preventing cardiovascular diseases .

Table 2: Impact of this compound on Endothelial Cell Viability

| Treatment | Cell Viability (%) | Calpain Activity (Relative Units) |

|---|---|---|

| Control | 60 ± 5 | High |

| This compound | 85 ± 4 | Low |

Metabolic Disorders

Inhibition of Glycogen Synthesis:

In studies involving HepG2 hepatoma cells, this compound was found to significantly impair insulin-stimulated glycogen synthesis. The compound inhibited key signaling pathways involved in glucose metabolism, including the insulin receptor substrate-1 pathway, indicating its role as a modulator of metabolic processes .

Table 3: Effects of this compound on Glycogen Synthesis

| Time (min) | Control GS Activity (%) | This compound GS Activity (%) |

|---|---|---|

| 15 | 45 ± 5 | 30 ± 4 |

| 30 | 50 ± 6 | 32 ± 5 |

| 60 | 55 ± 7 | 35 ± 6 |

Neuroprotection

Modulation of Neuronal Proteolysis:

this compound has been utilized to study the role of calpain in neuronal adaptin proteolysis. In experiments examining glutamate-stimulated neuronal cells, the inhibitor demonstrated no effect on adaptin hydrolysis by calpain-1 but highlighted the involvement of calpain-2 in this process . This finding suggests potential applications in neurodegenerative diseases where calpain activity contributes to neuronal damage.

Mécanisme D'action

PD 151746 exerce ses effets en inhibant sélectivement la calpaïne. Il interagit avec les sites de liaison au calcium de la calpaïne, empêchant son activation et son activité protéolytique subséquente. Cette inhibition entraîne une diminution des processus médiés par la calpaïne tels que le remodelage du cytosquelette et l’apoptose .

Comparaison Avec Des Composés Similaires

PD 151746 est unique en raison de sa forte sélectivité pour la μ-calpaïne par rapport à la m-calpaïne. Des composés similaires comprennent :

Inhibiteur de la calpaïne I : Un inhibiteur de la calpaïne moins sélectif.

Inhibiteur de la calpaïne II : Un autre inhibiteur de la calpaïne avec des profils de sélectivité différents.

Calpeptine : Un inhibiteur de la calpaïne à base de peptide avec une spécificité plus large.

This compound se distingue par sa nature non peptidique et sa forte sélectivité, ce qui en fait un outil précieux dans la recherche liée à la calpaïne .

Activité Biologique

PD 151746 is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes such as apoptosis, cytoskeletal remodeling, and signal transduction. The compound has garnered attention for its potential therapeutic applications in conditions where calpain activity is dysregulated, including neurodegenerative diseases, metabolic disorders, and cellular stress responses.

This compound functions primarily by binding to the active site of μ-calpain, preventing substrate access and thereby inhibiting its proteolytic activity. This selective inhibition is achieved through the chelation of calcium ions at the enzyme's active site, which is crucial for calpain's enzymatic function . The compound exhibits a 20-fold selectivity for μ-calpain over m-calpain, with inhibition constants (Ki) of 0.26 ± 0.03 μM and 5.33 ± 0.77 μM respectively .

Key Biological Activities

- Inhibition of Apoptosis : In cerebellar granule cells, this compound has been shown to reduce serum/potassium withdrawal-induced apoptosis by 29% through calpain inhibition .

- Neuroprotection : The compound protects neuronal cells from oxidative stress-induced damage, evidenced by reduced levels of reactive oxygen species (ROS) and preservation of cellular morphology in neuroblastoma models exposed to neurotoxic agents like MPP(+) and rotenone .

- Modulation of Insulin Signaling : In human hepatoma G2 cells, this compound significantly diminished insulin-stimulated glycogen synthesis while increasing protein tyrosine phosphatase-ε (PTPε) levels, indicating its role in metabolic regulation .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neurodegenerative Disease Models : Research has demonstrated that this compound can mitigate neuronal cell death in models of Parkinson's disease by inhibiting calpain-mediated cleavage of critical proteins involved in neuroprotection.

- Metabolic Disorders : In studies focused on insulin resistance, this compound was shown to influence signaling pathways that regulate glucose metabolism, suggesting potential applications in diabetes management.

- Cellular Stress Responses : this compound has been utilized in various experimental setups to study its effects on cellular responses to stressors like oxidative damage and nutrient deprivation, highlighting its role as a protective agent against cellular injury.

Propriétés

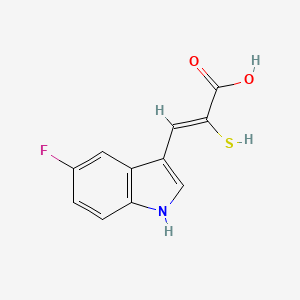

IUPAC Name |

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQHECFXSVZGN-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.